REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[NH:3]1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N:17]1[CH2:22][CH2:21][N:20]([CH2:23][CH2:24][CH2:25]Cl)[CH2:19][CH2:18]1.C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N:17]1[CH2:18][CH2:19][N:20]([CH2:23][CH2:24][CH2:25][N:3]2[C:4](=[O:8])[CH2:5][CH2:6][CH2:7][C:2]2=[O:1])[CH2:21][CH2:22]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
O=C1NC(CCC1)=O
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)N1CCN(CC1)CCCCl
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off in vaccuo
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×40 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×40 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCCN1C(CCCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |